

Spectroscopic Properties of Vat Black 27: A Technical Guide

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Compound of Interest

Compound Name: *Vat Black 27*

Cat. No.: *B15554348*

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Introduction

Vat Black 27, also known by its Colour Index name C.I. 69005 and synonym Vat Olive R, is a complex anthraquinone-based vat dye.[1][2] Its chemical formula is $C_{42}H_{23}N_3O_6$, with a molecular weight of 665.65 g/mol.[2] Primarily utilized in the textile industry for dyeing cellulosic fibers like cotton, it is valued for its high fastness properties.[3][4] While its primary application is in dyeing, its classification as a fluorescent dye and its complex polycyclic aromatic structure merit a closer examination of its spectroscopic properties, which can be of interest in various research and development contexts, including materials science and potentially as a fluorescent probe in specific applications.[5]

This technical guide provides an in-depth overview of the known and expected spectroscopic characteristics of **Vat Black 27**, detailed experimental protocols for its analysis, and visual workflows to guide researchers in its characterization.

Chemical and Physical Properties

Vat Black 27 is a black powder that is insoluble in water and common organic solvents such as acetone, ethanol, and toluene. It exhibits slight solubility in chloroform and pyridine, and is soluble in o-chlorophenol.[1] In concentrated sulfuric acid, it dissolves to form a red solution, which upon dilution, yields a fluorescent olive-green precipitate.[1][6] Its leuco form, the

reduced state used for dyeing, is reddish-brown in alkaline conditions and yellowish-brown in acidic conditions.[1]

Spectroscopic Data

Direct and specific quantitative spectroscopic data for **Vat Black 27** is not extensively available in public literature. This is common for many commercial dyes. However, based on its chemical class (anthraquinone derivative) and available qualitative descriptions, we can infer its expected spectroscopic behavior. The following tables summarize the expected and known qualitative data for **Vat Black 27**, supplemented with typical quantitative data for structurally related anthraquinone dyes to provide a comparative context.

UV-Visible Absorption Spectroscopy

The color of anthraquinone dyes arises from $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ electronic transitions within their extensive conjugated systems. Typically, they exhibit strong absorption bands in the UV region (200-300 nm) and broader, less intense bands in the visible region.[7][8] For a black dye like **Vat Black 27**, broad absorption across the entire visible spectrum is expected.

Table 1: UV-Visible Absorption Data

Parameter	Vat Black 27 (Expected/Observed)	Representative Anthraquinone Dyes (Observed)	Solvent
λ_{max} (nm)	Broad absorption across 400-700 nm.[9]	500 nm (Solvent Red 111), 560-650 nm (Solvent Blue 104), 630-710 nm (Solvent Green 28)[8]	Ethanol
Molar Absorptivity (ϵ)	Expected to be high due to the large, highly conjugated system.[9]	Data not available for specific analogues	-
Color in Conc. H ₂ SO ₄	Red[1][6]	-	Concentrated H ₂ SO ₄

Fluorescence Spectroscopy

Vat Black 27 is classified as a fluorescent dye.[5] Anthraquinone-based fluorophores are known for their stability and can exhibit large Stokes shifts (the difference between the excitation and emission maxima), a desirable characteristic for fluorescent probes.[10][11] The fluorescence of **Vat Black 27** is qualitatively observed in its diluted sulfuric acid solution, which is described as a "fluorescent olive green precipitation".[1][6]

Table 2: Fluorescence Data

Parameter	Vat Black 27 (Expected/Observed)	Representative Anthraquinone Dyes (Observed)	Solvent
Excitation Maxima (nm)	Not available	420 nm (RBS3), 276 nm (CE8), 298 nm (NGA5)[10]	Deionized Water
Emission Maxima (nm)	Not available	556 nm (RBS3), 406 nm (CE8), 480 nm (NGA5)[10]	Deionized Water
Stokes Shift (nm)	Expected to be large. [11]	136 nm (RBS3), 130 nm (CE8), 182 nm (NGA5)[10]	Deionized Water
Quantum Yield (Φ)	Not available	Often low in solution for some derivatives. [10]	-
Qualitative Observation	Fluorescent olive-green precipitate in diluted H ₂ SO ₄ . [1][6]	-	Diluted H ₂ SO ₄

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **Vat Black 27**, designed to be adaptable for researchers.

UV-Visible Spectroscopy Protocol

Objective: To determine the UV-Visible absorption spectrum of **Vat Black 27**.

Materials:

- **Vat Black 27**
- o-chlorophenol or concentrated sulfuric acid (98%)
- Dual-beam UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Sample Preparation:
 - Due to its insolubility in common solvents, a suitable solvent such as o-chlorophenol or concentrated sulfuric acid must be used.
 - Prepare a stock solution by accurately weighing a small amount of **Vat Black 27** (e.g., 1-5 mg) and dissolving it in a known volume (e.g., 10 mL) of the chosen solvent. Gentle heating or sonication may aid dissolution in o-chlorophenol. Exercise extreme caution when working with concentrated sulfuric acid.
 - From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance in the range of 0.1 - 1.0 AU.
- Instrumentation and Measurement:
 - Turn on the spectrophotometer and allow the lamp to warm up.
 - Set the wavelength range for scanning (e.g., 200 - 800 nm).

- Fill a quartz cuvette with the pure solvent (o-chlorophenol or concentrated H₂SO₄) to be used as a blank.
- Place the blank cuvette in the spectrophotometer and perform a baseline correction.
- Replace the blank with the cuvette containing the **Vat Black 27** solution.
- Acquire the absorption spectrum.
- Identify the wavelength(s) of maximum absorbance (λ_{max}).

Fluorescence Spectroscopy Protocol

Objective: To determine the fluorescence excitation and emission spectra of **Vat Black 27**.

Materials:

- **Vat Black 27**
- Spectroscopy-grade o-chlorophenol or other suitable solvent
- Spectrofluorometer
- Quartz fluorescence cuvettes
- Volumetric flasks and pipettes
- Analytical balance

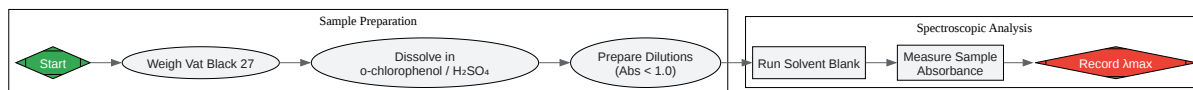
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of **Vat Black 27** in a suitable solvent (e.g., o-chlorophenol). The concentration should be low enough to avoid inner filter effects (typically with an absorbance of < 0.1 at the excitation wavelength).
 - Prepare a solvent blank.

- Instrumentation and Measurement:
 - Turn on the spectrofluorometer and allow the excitation source to stabilize.
 - Place the solvent blank in the sample holder to measure any background fluorescence.
- Emission Spectrum:
 - Based on the UV-Vis absorption spectrum, choose an excitation wavelength (λ_{ex}) at or near an absorption maximum.
 - Scan a range of emission wavelengths (λ_{em}) longer than the excitation wavelength (e.g., if $\lambda_{ex} = 450$ nm, scan from 470 nm to 800 nm).
 - The resulting spectrum will show the fluorescence emission profile, and the peak will be the emission maximum (λ_{em_max}).
- Excitation Spectrum:
 - Set the emission monochromator to the determined emission maximum (λ_{em_max}).
 - Scan a range of excitation wavelengths (λ_{ex}) shorter than the emission maximum (e.g., from 250 nm to $\lambda_{em_max} - 20$ nm).
 - The resulting spectrum should resemble the absorption spectrum of the fluorophore and will identify the most efficient excitation wavelengths.

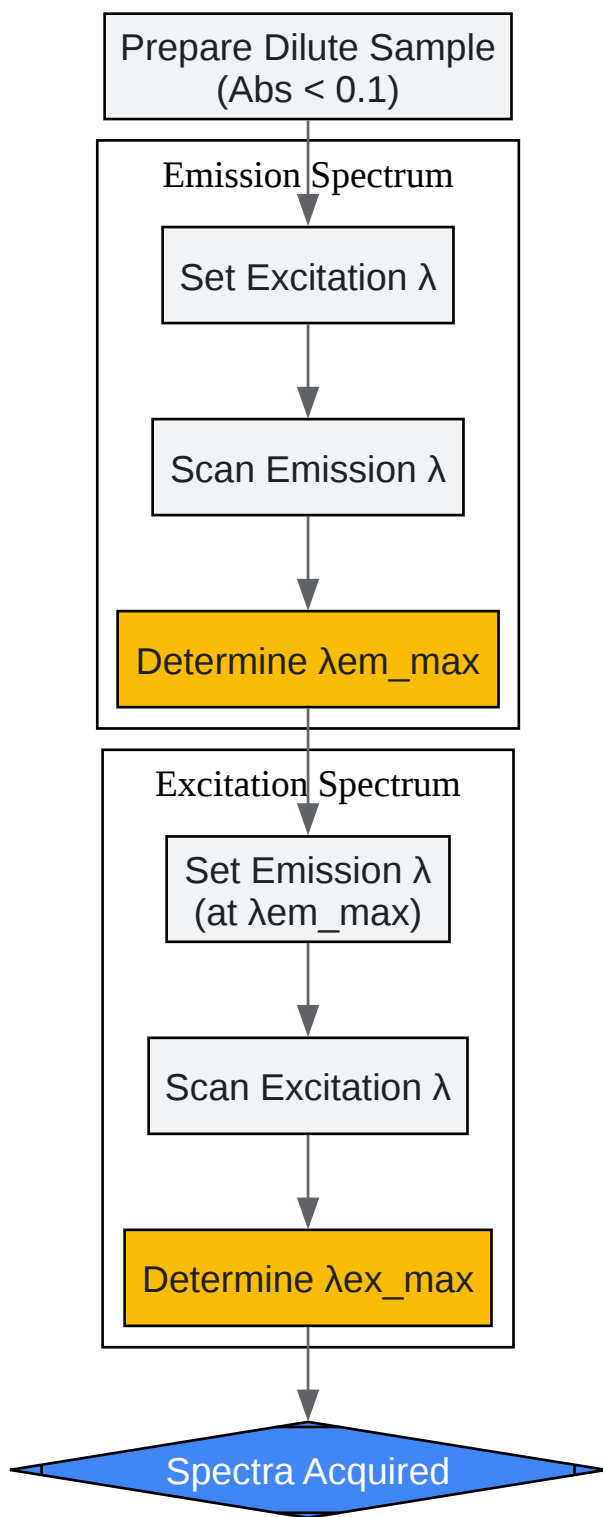
Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate the workflows for the spectroscopic analysis of **Vat Black 27**.



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Diagram 1: Experimental workflow for UV-Visible spectroscopy.



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Diagram 2: Workflow for fluorescence excitation and emission analysis.

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